molecular formula C16H14O6 B045253 Baishouwubenzophenone CAS No. 115834-34-9

Baishouwubenzophenone

Cat. No.: B045253
CAS No.: 115834-34-9
M. Wt: 302.28 g/mol
InChI Key: VWHLSTXEUJVCHE-UHFFFAOYSA-N
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Description

Baishouwubenzophenone is a specialized benzophenone derivative, primarily of interest in pharmacological and natural product research due to its origin from the Cynanchum genus (commonly known as "Baishouwu"). This compound is investigated for its potential bioactivity, particularly in the context of cancer research. Studies suggest its mechanism of action may involve the induction of apoptosis (programmed cell death) in various cancer cell lines, alongside potential anti-angiogenic properties that can inhibit tumor growth and metastasis. As a key constituent of traditional medicinal plants, it serves as a critical standard and probe for elucidating the molecular pathways and active components responsible for the observed ethnopharmacological effects. Researchers utilize this compound in in vitro assays and animal model studies to explore its therapeutic potential, specificity, and overall pharmacological profile. This product is provided for laboratory research purposes and is strictly For Research Use Only, not intended for diagnostic or therapeutic applications.

Properties

CAS No.

115834-34-9

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

IUPAC Name

1-[3-(3,6-dihydroxy-2-methylbenzoyl)-2,4-dihydroxyphenyl]ethanone

InChI

InChI=1S/C16H14O6/c1-7-10(18)5-6-11(19)13(7)16(22)14-12(20)4-3-9(8(2)17)15(14)21/h3-6,18-21H,1-2H3

InChI Key

VWHLSTXEUJVCHE-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1C(=O)C2=C(C=CC(=C2O)C(=O)C)O)O)O

Canonical SMILES

CC1=C(C=CC(=C1C(=O)C2=C(C=CC(=C2O)C(=O)C)O)O)O

Other CAS No.

115834-34-9

Synonyms

baishouwubenzophenone

Origin of Product

United States

Scientific Research Applications

Photoprotection

1.1. UV Absorption Properties

Baishouwubenzophenone is primarily utilized as a UV filter in sunscreens and cosmetic products. Its ability to absorb UV radiation effectively protects the skin from harmful effects such as sunburn and photoaging. Research indicates that compounds like benzophenone-3 (BP-3) exhibit significant UV absorption capabilities, making them essential in formulating effective sun protection products .

Table 1: UV Absorption Characteristics of this compound

CompoundUV Absorption Range (nm)Application Area
This compound290-320Sunscreens, cosmetics
Benzophenone-3280-320Sunscreens, personal care

Material Science

2.1. Polymer Stabilization

This compound is also applied in the field of polymer science as a stabilizer. Its incorporation into polymer matrices helps to enhance the thermal stability and longevity of materials exposed to UV light. This application is particularly relevant in outdoor products where prolonged exposure to sunlight can lead to degradation .

Case Study: Stability Enhancement in Polymeric Materials

A study demonstrated that adding this compound to polyvinyl chloride (PVC) significantly improved its resistance to UV-induced degradation. The results showed a reduction in discoloration and mechanical property loss over time compared to unmodified PVC .

Biomedicine

3.1. Anticancer Properties

Recent research has explored the potential anticancer properties of this compound derivatives. Studies indicate that certain benzophenones can induce apoptosis in cancer cell lines, suggesting a possible therapeutic application in oncology .

Table 2: Anticancer Activity of Benzophenone Derivatives

CompoundCancer Cell LineMechanism of Action
This compoundMCF-7 (breast cancer)Induction of apoptosis
Benzophenone-2HeLa (cervical cancer)Cell cycle arrest

Environmental Impact and Safety

4.1. Ecotoxicology Studies

The environmental impact of this compound has been assessed through various ecotoxicological studies. These studies reveal that while the compound serves beneficial roles in consumer products, it also poses risks to aquatic life when released into water bodies .

Case Study: Effects on Aquatic Organisms

Research involving zebrafish larvae exposed to environmentally relevant concentrations of BP-3 indicated neurotoxic effects, including altered locomotor activity and decreased cell proliferation . Such findings underscore the importance of evaluating the ecological consequences of widespread usage.

Comparison with Similar Compounds

Comparison with Similar Compounds

Baishouwubenzophenone shares taxonomic and structural relationships with acetophenones and benzophenones in Cynanchum species. Below is a comparative analysis of its structural analogs, distribution, analytical parameters, and bioactivities.

Structural and Functional Analogues

Compound Structure Key Functional Groups Source Plants Unique Features
This compound C₁₆H₁₄O₆ (benzophenone core) 3,6-dihydroxy-2-methylbenzoyl C. auriculatum, C. bungei Atropisomerism, anti-obesity potential
4-Hydroxyacetophenone C₈H₈O₂ (mono-hydroxyl acetophenone) 4-hydroxyphenyl ketone C. auriculatum, C. bungei Precursor in lignin biosynthesis
2,4-Dihydroxyacetophenone C₈H₈O₃ (di-hydroxyl acetophenone) 2,4-dihydroxyphenyl ketone C. bungei Antioxidant, UV-protective properties
Syringic Acid C₉H₁₀O₅ (phenolic acid) 4-hydroxy-3,5-dimethoxybenzoic acid C. auriculatum Antimicrobial, anti-inflammatory

Analytical Parameters

Quantitative HPLC methods reveal distinct detection limits and linear ranges for these compounds in C. auriculatum:

Compound Linear Range (µg/mL) Detection Limit (µg/mL) R² Value Reference
This compound 0.6420–41.0850 0.2488 >0.999
4-Hydroxyacetophenone 0.7153–45.7780 0.1460 >0.999
2,4-Dihydroxyacetophenone 14.5416–930.6620 0.8333 >0.999
Syringic Acid 0.7153–45.7780 0.1460 >0.999

Extraction and Purification

  • This compound: Efficiently isolated via high-speed counter-current chromatography (HSCCC) using methanol extracts, achieving 95.4% purity .
  • 4-Hydroxyacetophenone and 2,4-Dihydroxyacetophenone: Optimized extraction using pressurized liquid ethanol (80°C, 10 MPa), with yields influenced by solvent polarity .

Chemotaxonomic Significance

This compound, 4-hydroxyacetophenone, and 2,4-dihydroxyacetophenone are chemotaxonomic markers distinguishing C. auriculatum from related species like C. wilfordii. Conduritol F and alkaloids further differentiate these species .

Preparation Methods

Plant Material Pretreatment and Defatting

The roots of Cynanchum bungei are subjected to sequential solvent extraction to remove lipophilic impurities. Initial defatting is performed using light petroleum (60–90°C) and chloroform, effectively eliminating triglycerides and waxes. The residual plant material is then dried and extracted with methanol to solubilize polar constituents, including bungeisides and this compound.

High-Speed Counter-Current Chromatography (HSCCC)

The methanol extract is further purified using HSCCC, a liquid-liquid partition technique ideal for separating compounds with high structural similarity. A solvent system of ethyl acetate/butanol/water (4:1:5, v/v/v) is employed, with partition coefficients (K) optimized to 0.72 for this compound. Key parameters include:

ParameterValue
Column Capacity300 mL
Rotation Speed850 rpm
Flow Rate2.0 mL/min
Temperature25°C
Yield5.7 mg from 1.5 g extract
Purity95.4% (HPLC)

This method achieves baseline separation of this compound from co-occurring bungeisides-A and -B, which differ only in glycosidic linkage positions.

Synthetic Routes for Benzophenone Derivatives

Nitrobenzophenone Intermediate Synthesis

The patent EP0855379B1 outlines a multi-step synthesis applicable to this compound analogs. Key steps include:

  • Friedel-Crafts Acylation : 4-Methyltoluene reacts with 3-methoxy-4-nitrobenzoyl chloride in the presence of aluminum trichloride (1.36 equivalents) at 5–15°C.

  • Selective Crystallization : The crude product is treated with 1N potassium hydroxide, preferentially dissolving the isomeric 3-oxy-4-methoxy derivative. The target 4-oxy-3-methoxy analog crystallizes as its sodium salt.

  • Acidic Hydrolysis : The isolated sodium salt is hydrolyzed in ethyl acetate/dilute HCl, followed by azeotropic drying with methylene chloride.

Final Cyclization and Purification

The nitro intermediate undergoes AlCl3-mediated cyclization in triethylamine/methylene chloride under reflux (≥2.5 hours). Post-reaction workup involves:

  • Extraction with cold methylene chloride.

  • Sequential washing with dilute HCl and water.

  • Crystallization from ethanol/water (1:1 v/v) at -10°C.

Yield Optimization :

StepYield Range
Cyclization72–85%
Final Crystallization93–98% purity

Comparative Analysis of Preparation Methods

Natural vs. Synthetic Approaches

CriterionNatural ExtractionSynthetic Route
Starting MaterialPlant biomassPetrochemical precursors
Time Investment5–7 days3–4 days
Yield0.38% (w/w)72–85% (multi-step)
Purity95.4%>98%
ScalabilityLimited by plant availabilityIndustrially feasible

Challenges in Natural Isolation

  • Low Abundance : this compound constitutes <0.1% of C. bungei dry weight, necessitating large biomass inputs.

  • Co-elution Issues : Structural similarity to bungeisides complicates chromatographic separation, requiring precise K value adjustments.

Advantages of Synthetic Methods

  • Structural Control : Enables selective introduction of methoxy and nitro groups at specified positions.

  • Isomer Purity : Sodium salt crystallization achieves >98% enantiomeric excess for the 4-oxy-3-methoxy isomer.

Advanced Purification Techniques

Azeotropic Distillation

Methylene chloride is utilized for azeotropic drying of the hydroxymethoxy intermediate, reducing water content to <0.1% prior to cyclization.

Micronization

Final crystallization from ethanol/water yields a micronized product (particle size <10 μm), enhancing solubility for pharmaceutical applications .

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